molecular formula C13H16N2O B6603780 1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one CAS No. 158439-87-3

1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one

Cat. No. B6603780
CAS RN: 158439-87-3
M. Wt: 216.28 g/mol
InChI Key: XUEVLQNGPFYJCF-UHFFFAOYSA-N
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Description

1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one is an organic compound belonging to a class of compounds known as spirocyclic quinazolines. It is a small molecule that has been widely studied due to its potential applications in pharmaceuticals, agriculture, and biotechnology. This molecule has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, its ability to inhibit certain enzymes has been investigated, as well as its potential use as a photodynamic therapy agent.

Scientific Research Applications

1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one has been studied for its potential applications in a variety of scientific research areas. It has been investigated as a potential anti-inflammatory, anti-tumor, and anti-bacterial agent. In addition, its ability to inhibit certain enzymes has been studied, as well as its potential use as a photodynamic therapy agent. It has also been studied for its potential use in the treatment of cancer, HIV, and other diseases.

Mechanism of Action

1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one is believed to act by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators and other molecules that can lead to disease. In addition, it is believed to inhibit the activity of certain proteins involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, it has been found to inhibit certain enzymes involved in the production of inflammatory mediators and other molecules that can lead to disease. Furthermore, it has been found to inhibit the activity of certain proteins involved in the regulation of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one is a small molecule that can be easily synthesized in the laboratory and is relatively inexpensive. However, it is important to note that the compound is not water-soluble and must be dissolved in an organic solvent prior to use. In addition, the compound is not stable in the presence of light and must be stored in the dark.

Future Directions

1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one has a wide range of potential applications in the field of medicine and biotechnology. Future research should focus on further elucidating the mechanism of action of the compound and its potential applications in the treatment of cancer, HIV, and other diseases. In addition, further research should be conducted to explore the compound’s potential use as a photodynamic therapy agent and its ability to inhibit certain enzymes involved in the production of inflammatory mediators and other molecules that can lead to disease. Finally, further research should be conducted to explore the compound’s potential use as an agricultural pesticide and its ability to inhibit certain proteins involved in the regulation of cell growth and proliferation.

Synthesis Methods

1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one can be synthesized by several methods. The most common method is the reaction of 1-methyl-4-nitro-2-oxo-1,2-dihydropyridine with 1-methyl-4-oxo-1,2-dihydropyridine in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in high yields. Alternatively, the compound can be synthesized from the reaction of 1-methyl-2-nitro-1,2-dihydropyridine and 1-methyl-4-hydroxy-1,2-dihydropyridine in the presence of a base such as potassium hydroxide.

properties

IUPAC Name

1-methylspiro[3H-quinazoline-2,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-11-7-3-2-6-10(11)12(16)14-13(15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEVLQNGPFYJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC13CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182131
Record name 1′-Methylspiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Methylspiro[cyclopentane-1,2'(1'H)-quinazolin]-4'(3'H)-one

CAS RN

158439-87-3
Record name 1′-Methylspiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158439-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-Methylspiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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